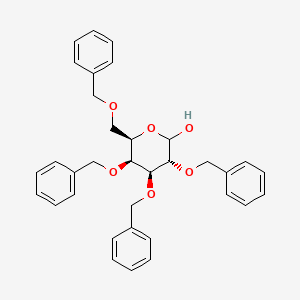

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Descripción general

Descripción

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a protected carbohydrate derivative, specifically a benzylated form of D-galactopyranose. This compound is often used in organic synthesis, particularly in the preparation of glycosyl donors and other carbohydrate derivatives. The benzyl groups serve as protecting groups, which can be removed under specific conditions to yield the free sugar.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose typically involves the benzylation of D-galactopyranose. The process generally includes the following steps:

Protection of the Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Purification: The product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of larger reaction vessels, more efficient purification techniques, and sometimes continuous flow processes to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to form benzaldehyde derivatives.

Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the free sugar.

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing benzyl groups.

Substitution: Various nucleophiles can be used to substitute the benzyl groups, depending on the desired product.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Free D-galactopyranose.

Substitution: Various substituted galactopyranose derivatives.

Aplicaciones Científicas De Investigación

Carbohydrate Chemistry

2,3,4,6-Tetra-O-benzyl-D-galactopyranose serves as a versatile building block in the synthesis of complex carbohydrates. Its utility in glycosylation reactions allows researchers to develop new glycosides and oligosaccharides.

| Application Area | Description |

|---|---|

| Glycosylation Reactions | Used as a glycosyl donor to synthesize various carbohydrate derivatives. |

| Synthesis of Oligosaccharides | Facilitates the formation of oligosaccharides for further biochemical studies. |

Pharmaceutical Development

In pharmaceutical research, this compound enhances the solubility and bioavailability of poorly soluble drugs. It is particularly useful in designing drug delivery systems that target specific sites within the body.

| Application Area | Description |

|---|---|

| Drug Formulation | Improves therapeutic efficacy by enhancing drug solubility. |

| Targeted Delivery Systems | Aids in the development of systems that deliver drugs more effectively to specific tissues. |

Biotechnology

The compound plays a crucial role in the production of glycoproteins, which are essential for various biotechnological applications such as vaccine development and therapeutic proteins.

| Application Area | Description |

|---|---|

| Glycoprotein Production | Important for creating biopharmaceuticals used in treating diseases. |

| Vaccine Development | Contributes to the formulation of effective vaccines through glycoprotein synthesis. |

Food Industry

In the food sector, this compound can be utilized as a natural sweetening agent or flavor enhancer, providing an alternative to synthetic additives.

| Application Area | Description |

|---|---|

| Sweetening Agent | Used to enhance flavor profiles in food products naturally. |

| Flavor Enhancer | Provides a natural alternative to artificial flavoring agents. |

Material Science

This compound is also explored in material science for developing biodegradable polymers, contributing to sustainable practices in packaging and materials engineering.

| Application Area | Description |

|---|---|

| Biodegradable Polymers | Aids in creating environmentally friendly materials for packaging solutions. |

| Sustainable Practices | Supports research into sustainable materials that reduce environmental impact. |

Case Studies

- Glycosylation Reaction Studies :

- Pharmaceutical Formulations :

- Glycoprotein Production :

Mecanismo De Acción

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose primarily involves its role as a protected sugar derivative. The benzyl groups protect the hydroxyl groups of D-galactopyranose during chemical reactions, preventing unwanted side reactions. The protected sugar can then be used in various synthetic pathways to produce desired carbohydrate derivatives. The benzyl groups can be removed under specific conditions to yield the free sugar, which can then participate in further reactions.

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but derived from D-glucose.

2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Uses acetyl groups instead of benzyl groups for protection.

1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another acetylated derivative of D-galactopyranose.

Uniqueness

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is unique due to its benzyl protecting groups, which provide stability during chemical reactions and can be selectively removed. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosyl donors.

Actividad Biológica

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a benzylated derivative of D-galactopyranose that plays a significant role in carbohydrate chemistry and biological applications. This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological activities, particularly as a glycosyl donor in glycosylation reactions and as an inhibitor of specific glycosyltransferases.

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- Appearance : White crystalline powder

- Purity : ≥98% .

The compound features four benzyl groups that serve as protecting groups for the hydroxyl functionalities of the galactopyranose unit. This structural modification enhances its stability and solubility, making it suitable for various synthetic applications.

Glycosylation Reactions

This compound is primarily used as a glycosyl donor in the synthesis of oligosaccharides. It participates in glycosylation reactions catalyzed by glycosyltransferases (GTs), enzymes that facilitate the transfer of sugar moieties to acceptor molecules. The compound's effectiveness as a donor has been demonstrated in various studies, where it has been shown to produce significant yields of desired glycosidic linkages .

Inhibition of Glycosyltransferases

Recent research has highlighted the potential of this compound as an inhibitor of β-1,4-galactosyltransferase (β4GalT), an enzyme involved in the synthesis of glycoproteins and glycolipids. Inhibitors derived from this compound can modulate enzyme activity, which is crucial for understanding cellular processes such as cell adhesion and signaling .

A study demonstrated that derivatives of this compound could effectively inhibit β4GalT activity by mimicking natural substrates. This inhibition can potentially impact various biological functions related to cell growth and immune responses .

Case Studies

- Synthesis of Glycoconjugates :

- Evaluation of Antiviral Activity :

Summary of Biological Activities

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-BJPULKCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224584 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6386-24-9 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,3,4,6-Tetra-O-benzyl-D-galactopyranose useful in the synthesis of other compounds?

A: this compound serves as a valuable precursor in synthesizing various compounds, particularly α-D-galactopyranosides. Its benzyl protecting groups allow for selective deprotection and further modifications at specific hydroxyl positions. []

Q2: How efficient is this compound in glycosylation reactions?

A: The efficiency of this compound in glycosylation reactions is significantly enhanced by employing a catalyst system comprising Sn(OTf)2-Me3SiCl and lithium perchlorate. This combination enables the stereoselective synthesis of α-D-galactopyranosides in good yields with high stereoselectivities. []

Q3: What are the potential applications of α-D-galactopyranosides synthesized using this compound?

A: While the provided research primarily focuses on the synthesis methodology, α-D-galactopyranosides are crucial in various biological processes. They can act as substrates or inhibitors for enzymes involved in carbohydrate metabolism and cell signaling. Therefore, synthesizing these molecules using this compound can contribute to developing tools for studying these processes and potential therapeutic agents. []

Q4: Can this compound be used to synthesize other types of compounds besides α-D-galactopyranosides?

A: Yes, this compound serves as a starting material for synthesizing D-galactopyranosylphosphonic acids. These compounds are potential inhibitors of galactosyltransferases, enzymes involved in constructing complex carbohydrates. []

Q5: Were the synthesized D-galactopyranosylphosphonic acids effective inhibitors of galactosyltransferases?

A: The research indicated that while D-galactopyranosylphosphonic acids showed some inhibition of α-1,3- and β-1,4-galactosyltransferases, their effectiveness was limited. Further structural modifications and optimization might be required to enhance their inhibitory potency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.